1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose
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Overview
Description
Glucoconringiin is a hydroxy-alkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl group at the anomeric sulfur. It derives from an isobutylglucosinolic acid. It is a conjugate acid of a glucoconringiin(1-).
Scientific Research Applications
Enzymatic Inhibition Studies
1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose and its derivatives have been explored in the context of enzyme inhibition. Knapp, Darout, and Amorelli (2006) synthesized a variety of 1-thio-D-glucopyranose derivatives, including sulfonic acids, sulfonate esters, and sulfonamides. These compounds possess unique anomeric functionality, potentially offering resistance or inhibition to normal enzymatic carbohydrate processing. This makes them valuable in studies of enzyme structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Synthesis and Reactivity
The reactivity and synthesis of compounds similar to this compound have been extensively studied. For example, the reaction of 2,3,6-tri-O-methyl D-glucopyranose with phenyl isocyanate demonstrated solvent-dependent isomer ratios in the product mixture, indicating the influence of solvent in such reactions (Yeh & Gilbert, 1973). Additionally, Jha and Davis (1995) achieved specific deamidation of a related glucopyranose derivative, yielding amino sugars that could be acylated to form novel glycoconjugates (Jha & Davis, 1995).
Stereochemistry and Molecular Interactions
The stereochemistry of glucopyranose derivatives and their interactions at the molecular level are crucial for understanding their potential applications. Sanders and Kiessling (1994) worked on the stereoselective glycosylation of alcohols by glucose 1,2-cyclic sulfites, highlighting the significance of stereochemistry in these processes (Sanders & Kiessling, 1994).
Polymerization Studies
1,2-O-Sulfinyl glucopyranose, a novel monomer for the synthesis of polysaccharide derivatives, was used by Shetty, Koyama, and Nakano (2016) for the cationic polymerization of (1→2)-d-glucopyranan, demonstrating the potential of such derivatives in polymer science (Shetty, Koyama, & Nakano, 2016).
Applications in Glycoconjugate Synthesis
Glycoconjugates, important in various biological processes, can be synthesized using compounds like this compound. For instance, Hasegawa, Kiso, and Azuma (1983) synthesized a conjugate involving a similar glucopyranose derivative for potential biological applications (Hasegawa, Kiso, & Azuma, 1983).
Properties
Molecular Formula |
C11H21NO10S2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-3-methyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/b12-6+/t5-,7-,8+,9-,10+/m1/s1 |
InChI Key |
DYAQCRHEYVANDL-PGFQGKCASA-N |
Isomeric SMILES |
CC(C)(C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC(C)(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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